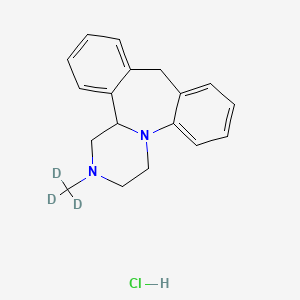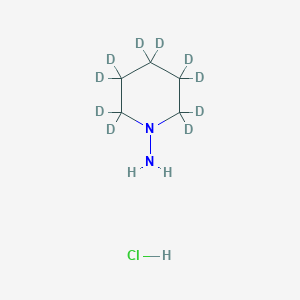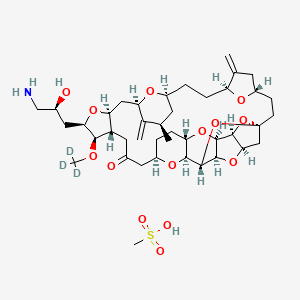
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is a deuterated form of mianserin hydrochloride, where three hydrogen atoms are replaced by deuterium atoms. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling properties. The deuterium substitution provides advantages in NMR studies, offering improved resolution and reduced interference from proton signals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) typically involves the reaction of deuterated methylation reagents with amino or imino groups. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is subsequently reduced in an inert solvent to form methyl-d3-amine. This intermediate can then react with acids to form the hydrochloride salt .
Industrial Production Methods
Industrial production of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization, is essential to obtain the final product with the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated amines. Substitution reactions can result in a variety of deuterated derivatives .
Wissenschaftliche Forschungsanwendungen
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used as an internal standard in NMR studies to determine the content and location of methylamine in samples.
Isotopic Labeling: It serves as a labeled compound in various analytical and research applications, providing improved resolution and reduced interference from proton signals.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which have better metabolic stability and improved efficacy compared to traditional drugs.
Wirkmechanismus
The mechanism of action of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) involves its interaction with specific molecular targets and pathways. The deuterium substitution affects the compound’s metabolic stability and pharmacokinetics, leading to slower system clearance and prolonged half-life. This results in reduced toxicity and side effects while maintaining pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) include:
Deuterated Methylamine Hydrochloride: Similar in structure but without the mianserin moiety.
Deuterated Dimethylamine Hydrochloride: Contains two deuterated methyl groups instead of one
Uniqueness
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is unique due to its specific isotopic labeling and its application in NMR spectroscopy and pharmaceutical research. The deuterium substitution provides distinct advantages in analytical studies, making it a valuable tool for precise and accurate analysis of molecular structures .
Eigenschaften
Molekularformel |
C18H21ClN2 |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H/i1D3; |
InChI-Schlüssel |
YNPFMWCWRVTGKJ-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Kanonische SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)




